2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzamido group, a pyridin-2-ylmethyl group, and a thiazole ring, making it a versatile molecule for various applications in scientific research.
Mechanism of Action
Target of Action
The primary target of the compound 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is the protein kinase family, specifically the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Mode of Action
This compound acts as a potent and specific inhibitor of CK1δ . It exhibits a high affinity towards CK1δ, and it also inhibits CK1ε . The compound binds to CK1δ, as demonstrated by X-ray analysis .
Biochemical Pathways
The compound this compound affects various cellular processes by inhibiting CK1 isoforms. These processes include canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The result of the action of this compound is the inhibition of proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It interacts with CK1δ, a member of the casein kinase 1 (CK1) family, which is a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CK1δ. X-ray analysis has demonstrated its binding mode . By inhibiting CK1δ, it can affect many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis and chromosome segregation .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
As it is a potent and specific inhibitor of CK1δ , it is likely to be involved in the metabolic pathways regulated by this kinase.
Subcellular Localization
The subcellular localization of this compound is not well known. As it is a potent and specific inhibitor of CK1δ , it is likely to be localized in the same subcellular compartments as this kinase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also inhibits CK1δ and CK1ε but has a different substituent at the thiazole ring.
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
Uniqueness
2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CK1δ and CK1ε with high specificity makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCSODBQSXMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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